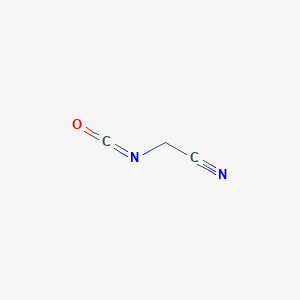

2-isocyanatoacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Isocyanatoacetonitrile is a chemical compound with the CAS Number: 58004-56-1. It has a molecular weight of 82.06 and is available in liquid form .

Synthesis Analysis

The synthesis of isocyanates, including this compound, involves the oxidation of isonitriles. This process is catalyzed by trifluoroacetic anhydride and uses dimethyl sulfoxide (DMSO) as the oxidant . The reaction is complete within a few minutes, forming dimethyl sulfide as the only byproduct .Chemical Reactions Analysis

Isocyanates, including this compound, are critical building blocks for high-performance polyurethane-based polymers. They react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers . These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .Mécanisme D'action

2-isocyanatoacetonitrile is a highly reactive compound, and its reactivity is due to its ability to form strong bonds with other molecules. It is a nucleophile, which means that it can react with other molecules to form covalent bonds. In addition, this compound can also act as an electrophile, meaning that it can react with other molecules to form ionic bonds.

Biochemical and Physiological Effects

This compound is a volatile liquid and is not considered to be toxic. However, it is known to be an irritant and can cause skin and eye irritation. In addition, this compound has been shown to interfere with the normal functioning of certain enzymes, leading to changes in biochemical pathways.

Avantages Et Limitations Des Expériences En Laboratoire

2-isocyanatoacetonitrile has a number of advantages for use in laboratory experiments. It is a highly reactive compound, and can be used in a variety of syntheses and reactions. Additionally, it is relatively inexpensive and widely available. However, this compound is a volatile liquid and can be hazardous if not handled properly. It is important to use appropriate safety measures when working with this compound.

Orientations Futures

The use of 2-isocyanatoacetonitrile in scientific research is a rapidly growing field, and there are many potential future directions for its use. One potential direction is in the development of new catalysts for organic reactions. Additionally, this compound could be used in the synthesis of novel materials with unusual properties, such as polymers and dyes. Finally, this compound could be used in the development of new pharmaceuticals and drugs.

Méthodes De Synthèse

2-isocyanatoacetonitrile is synthesized by a reaction between acetonitrile and phosphorus trichloride (PCl3). In this reaction, acetonitrile is first treated with PCl3 in the presence of a base, such as pyridine or triethylamine, to form 2-chloroacetonitrile. This intermediate is then reacted with a nucleophile, such as sodium azide or sodium cyanide, to form this compound.

Applications De Recherche Scientifique

2-isocyanatoacetonitrile has a wide range of applications in scientific research. It is used in the synthesis of heterocyclic compounds, such as pyridines, and is also used in the synthesis of a variety of pharmaceuticals and other materials. Additionally, this compound is used in the development of new catalysts for organic reactions, and in the synthesis of novel materials with unusual properties.

Safety and Hazards

Isocyanates, including 2-isocyanatoacetonitrile, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation . Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again . There is evidence that both respiratory and dermal exposures can lead to sensitization .

Propriétés

IUPAC Name |

2-isocyanatoacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O/c4-1-2-5-3-6/h2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWVJYRUMXFJOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3'-acetyl-7-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B6522854.png)

![N-{3'-acetyl-7-chloro-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B6522857.png)

![N-(3'-acetyl-7-chloro-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B6522858.png)

![N-[3-(morpholin-4-yl)propyl]-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide](/img/structure/B6522862.png)

![3-(trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6522876.png)

![2-[11-(3,4-dimethylphenyl)-10,12-dioxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-dien-9-yl]-N-(2-phenylethyl)acetamide](/img/structure/B6522883.png)

![N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522902.png)

![4-(dipropylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522910.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522914.png)

![N-{thieno[2,3-d]pyrimidin-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6522922.png)

![N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide](/img/structure/B6522950.png)